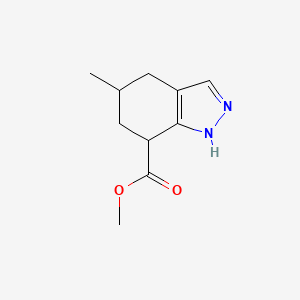

methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate

Description

Properties

IUPAC Name |

methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-6-3-7-5-11-12-9(7)8(4-6)10(13)14-2/h5-6,8H,3-4H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXWSKIHMZYFOME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2=C(C1)C=NN2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

Hydrazine reacts with a 5-methylcyclohexanone derivative bearing a carboxylate ester at position 7. The ketone undergoes nucleophilic attack by hydrazine, forming a hydrazone intermediate. Subsequent acid-catalyzed cyclization generates the indazole ring via intramolecular dehydration (Figure 1).

Key Conditions :

Substrate Modifications

The methyl group at position 5 is introduced via a pre-functionalized cyclohexanone. For example, 5-methylcyclohexanone-7-carboxylic acid is esterified with methanol under acidic conditions (H₂SO₄) to yield the methyl ester prior to hydrazine condensation.

Yield Optimization :

- Purity : 95% purity reported for analogous indazoles using this method.

- Side Products : Competing regioisomers (e.g., 4-methyl derivatives) are minimized by steric hindrance from the 7-carboxylate group.

Alkylation of Pre-Formed Indazole Intermediates

Methylation and esterification of indazole precursors offer a modular approach to install substituents. This method is advantageous for late-stage functionalization.

Methylation Strategies

Indazole-7-carboxylic acid derivatives are methylated using dimethyl sulfate (DMS) or methyl iodide in the presence of a base. A patent by demonstrates this approach for analogous indazoles:

Procedure :

- Base Activation : Calcium methoxide (Ca(OCH₃)₂) in methanol generates a nucleophilic indazole anion.

- Methylation : DMS is added dropwise under reflux, selectively methylating the indazole nitrogen.

- Esterification : Concurrent esterification occurs if the carboxylic acid group is present, utilizing excess methanol and acid catalysis.

Reaction Metrics :

Esterification Techniques

The carboxylate group at position 7 is introduced via Fischer esterification. The carboxylic acid intermediate is refluxed with methanol and a catalytic amount of H₂SO₄, achieving near-quantitative conversion.

Industrial Considerations :

- Scalability : Continuous flow systems improve safety and efficiency for large-scale DMS reactions.

- Purification : Recrystallization from methanol-water mixtures enhances purity to >99%.

Hydrogenation of Aromatic Indazole Precursors

Partial hydrogenation of fully aromatic indazoles provides access to tetrahydro derivatives. This method ensures precise control over ring saturation.

Catalytic Hydrogenation

Aromatic indazole-7-carboxylates are hydrogenated using palladium on carbon (Pd/C) or Raney nickel under moderate pressure (3–5 atm H₂).

Conditions :

- Solvent : Ethanol or ethyl acetate for homogeneous mixing.

- Temperature : 50–60°C to avoid over-hydrogenation.

- Selectivity : The 4,5,6,7-tetrahydro product is favored over fully saturated analogs due to steric protection from the 5-methyl group.

Challenges :

- Catalyst poisoning by nitrogen heteroatoms necessitates higher catalyst loadings (10% Pd/C).

- Yield : 70–80% reported for similar substrates.

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Regioselectivity | Scalability |

|---|---|---|---|---|

| Cyclocondensation | 80–90% | 95% | High | Moderate |

| Alkylation/Esterification | 85–95% | >99% | Excellent | High |

| Hydrogenation | 70–80% | 90% | Moderate | Low |

Key Insights :

- The alkylation/esterification route offers superior yields and purity, making it preferred for industrial applications.

- Cyclocondensation is cost-effective but requires stringent control over ketone precursors.

- Hydrogenation is limited by catalyst costs and selectivity issues.

Industrial-Scale Production Considerations

Process Optimization

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the indazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated indazole derivatives, while substitution reactions can introduce various alkyl or aryl groups onto the indazole ring .

Scientific Research Applications

Anticancer Activity

Research has indicated that methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate exhibits promising anticancer properties. The compound has been evaluated in various studies for its ability to inhibit the growth of cancer cells.

Data Table: Anticancer Activity

Case Study 1: MCF-7 Cell Line

In a study focusing on the MCF-7 breast cancer cell line, this compound demonstrated a dose-dependent reduction in cell viability. The compound induced apoptosis at concentrations above its IC50 value, suggesting its potential as a therapeutic agent in breast cancer treatment.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. In models of neuronal injury, it has shown the ability to reduce cell death and promote recovery.

Data Table: Neuroprotective Activity

| Model | Outcome | Reference |

|---|---|---|

| Ischemic Injury | Reduced neuronal death | |

| Neuroinflammation | Decreased inflammatory markers |

Case Study 2: Ischemic Injury Model

In an ischemic injury model, treatment with this compound resulted in significant reductions in neuronal cell death compared to control groups. The compound also improved functional recovery metrics post-injury.

Mechanism of Action

The mechanism of action of methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Indazole Derivatives

Structural Analogues and Substituent Effects

The table below summarizes key structural and functional differences between methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate and related indazole derivatives:

*Predicted using computational tools (e.g., ChemAxon).

Electronic and Steric Influences

- Electron-Donating vs. Withdrawing Groups : The 5-methyl group in the target compound donates electrons, increasing electron density at the indazole core, which may enhance π-π stacking interactions in enzyme binding pockets. In contrast, bromine substituents in tetrabromoindazoles withdraw electrons, improving affinity for ATP-binding sites but reducing solubility.

Biological Activity

Methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biochemical properties, cellular effects, molecular mechanisms, and therapeutic potential.

Overview of the Compound

This compound belongs to the indazole family, which consists of heterocyclic compounds featuring a fused benzene and pyrazole ring structure. Its molecular formula is with a molecular weight of 194.23 g/mol .

The compound exhibits various biochemical properties that enable it to interact with enzymes and other biomolecules:

- Enzyme Interaction : this compound interacts with several enzymes, influencing metabolic pathways. It has been shown to modulate gene expression related to cellular metabolism .

- Synthesis and Reactivity : The compound can undergo various chemical reactions including oxidation and reduction. For instance, it can be oxidized to form hydroxyl derivatives or reduced to yield amine derivatives .

Cellular Effects

The biological activity of this compound extends to its effects on cellular processes:

- Cell Signaling : It modulates cell signaling pathways that are crucial for maintaining cellular homeostasis. This modulation can lead to changes in gene expression and cellular metabolism .

- Anti-inflammatory Activity : Research indicates that related indazole derivatives exhibit anti-inflammatory properties. In particular, certain derivatives have demonstrated significant efficacy in reducing carrageenan-induced edema in animal models .

The molecular mechanisms through which this compound exerts its effects include:

- Binding Interactions : The compound binds specifically to various biomolecules, which may inhibit or activate enzymatic activities. For example, its interaction with hydrazine hydrate during synthesis leads to the formation of hydrazones that influence biochemical pathways .

Therapeutic Potential

This compound has been investigated for potential therapeutic applications:

Anti-inflammatory Properties

A study highlighted the anti-inflammatory activity of related indazole compounds in the carrageenan edema test. The most potent derivative showed an ED50 value of 3.5 mg/kg . This suggests that this compound could have similar therapeutic benefits.

Cancer Research Applications

Indazoles have been evaluated for their anticancer properties. Compounds containing indazole structures have shown inhibitory effects on various cancer cell lines through mechanisms involving kinase inhibition . This positions this compound as a candidate for further investigation in cancer therapeutics.

Research Findings and Case Studies

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate, and how is structural confirmation achieved?

- The compound is typically synthesized via multi-step reactions involving solvents like DCM, DMF, or THF, with catalysts such as sodium acetate. Purification often employs column chromatography with gradients of ethyl acetate/hexane or methanol/water. Structural confirmation relies on 1H NMR , 13C NMR , and high-resolution mass spectrometry (HRMS) . For analogs, refluxing in acetic acid with intermediates like 3-formyl-indole derivatives is common .

Q. How is the aqueous solubility of this compound experimentally determined?

- Solubility is assessed using UV-Vis spectroscopy after dissolving the compound in phosphate buffer (pH 7.4). The Prima HT System or TECAN IVO liquid-handling platforms enable automated dilution and absorbance measurements at specific wavelengths (e.g., 290–350 nm) to calculate solubility via Beer-Lambert law .

Q. What analytical techniques are critical for distinguishing stereoisomers or regioisomers in tetrahydroindazole derivatives?

- Chiral HPLC or SFC (supercritical fluid chromatography) coupled with polarimetric detection can resolve stereoisomers. Regioisomeric purity is confirmed using 2D NMR (e.g., NOESY) and differential scanning calorimetry (DSC) to identify distinct melting points .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Factorial design of experiments (DoE) is recommended to systematically vary parameters (e.g., temperature, solvent ratio, catalyst loading). Response surface methodology (RSM) identifies optimal conditions while minimizing trial runs. For example, a central composite design (CCD) can model interactions between solvent polarity and reaction time .

Q. How should researchers address contradictions in biological activity data across tetrahydroindazole analogs?

- Contradictions may arise from assay variability (e.g., cell-line specificity) or impurities. Validate results via orthogonal assays (e.g., enzymatic vs. cell-based) and ensure compound purity (>95% by HPLC). Cross-reference relative activity (RA) values against reference standards like caffeine to normalize datasets .

Q. What computational strategies enhance the design of tetrahydroindazole-based inhibitors?

- Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like dihydroorotate dehydrogenase (DHODH). Pair this with molecular dynamics simulations (e.g., GROMACS) to assess stability of ligand-protein complexes. COMSOL Multiphysics integrates AI for real-time optimization of synthesis parameters .

Q. How can researchers resolve discrepancies in spectral data during structural elucidation?

- Cross-validate NMR assignments using DEPT-135 and HSQC to distinguish CH, CH2, and CH3 groups. For ambiguous peaks, synthesize isotopically labeled analogs (e.g., 13C-labeled intermediates) or employ X-ray crystallography for definitive confirmation .

Q. What methodologies are used to establish structure-activity relationships (SAR) for tetrahydroindazole derivatives?

- SAR studies involve synthesizing analogs with systematic substitutions (e.g., halogenation, methyl group variations). Biological activity data (e.g., IC50 values) are analyzed via QSAR models using descriptors like logP, polar surface area, and H-bond donor counts. Partial least squares (PLS) regression identifies key pharmacophoric features .

Methodological Considerations

- Experimental Design : Use fractional factorial designs to screen multiple variables efficiently .

- Data Validation : Employ Bland-Altman plots to assess agreement between replicate experiments .

- Synthesis Challenges : Address low yields in cyclization steps by optimizing Brønsted acid catalysts (e.g., p-TsOH) or microwave-assisted synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.